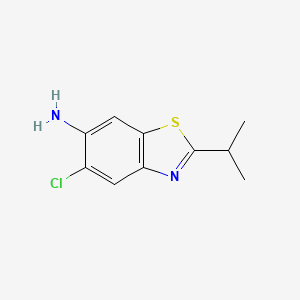
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of L-norleucine, an amino acid, modified with a trifluoroacetyl group and an esterified 1-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group to prevent unwanted reactions.
Trifluoroacetylation: The protected L-norleucine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Esterification: The resulting compound is esterified with 1-methylpropyl alcohol under acidic or basic conditions to form the final product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The ester group may facilitate its transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
L-Norleucine: The parent amino acid without the trifluoroacetyl and ester modifications.
N-(Trifluoroacetyl)-L-norleucine: L-Norleucine with only the trifluoroacetyl modification.
L-Norleucine, 1-methylpropyl ester: L-Norleucine with only the ester modification.
Uniqueness
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is unique due to the combination of the trifluoroacetyl and ester groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
butan-2-yl (2S)-2-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-6-7-9(10(17)19-8(3)5-2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18)/t8?,9-/m0/s1 |
InChI Key |
OBLZBDBZXAWHCY-GKAPJAKFSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Canonical SMILES |
CCCCC(C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















